molecular formula C15H22N2O4 B13607922 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid

3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid

Cat. No.: B13607922
M. Wt: 294.35 g/mol
InChI Key: WGMJVPNOBHAXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature . The Boc-protected amino acid can then be further reacted with other reagents to form the desired compound.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The removal of the Boc group yields the free amine.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid primarily involves the protection of amino groups during chemical reactions. The Boc group prevents unwanted side reactions by temporarily blocking the reactivity of the amino group. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is unique due to its specific structure, which combines a Boc-protected amino group with a phenyl and methyl-substituted propanoic acid. This combination provides distinct reactivity and stability characteristics, making it particularly useful in peptide synthesis and other organic reactions .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

3-[N-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]propanoic acid

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-11-5-7-12(8-6-11)17(4)10-9-13(18)19/h5-8H,9-10H2,1-4H3,(H,16,20)(H,18,19)

InChI Key

WGMJVPNOBHAXKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N(C)CCC(=O)O

Origin of Product

United States

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